Cas no 65897-46-3 (Desmethyl Piroxicam (Piroxicam Impurity B))

Desmethyl Piroxicam (Piroxicam Impurity B) structure
65897-46-3 structure
商品名:Desmethyl Piroxicam (Piroxicam Impurity B)
CAS番号:65897-46-3
MF:C14H11N3O4S
メガワット:317.31984
CID:826456
PubChem ID:54719424

Desmethyl Piroxicam (Piroxicam Impurity B) 化学的及び物理的性質

名前と識別子

    • Desmethyl Piroxicam (Piroxicam Impurity B)
    • 4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1λ<sup>6</sup>,2-benzothiazine-3-carboxamide
    • Desmethyl piroxicam
    • Piroxicam Impurity B
    • 4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • 4-Hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
    • PIROXICAM IMPURITY B (EP IMPURITY)
    • DTXSID00216104
    • Desmethyl piroxicam(piroxicam impurity b)
    • 65897-46-3
    • 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-N-2-pyridinyl-, 1,1-dioxide
    • Piroxicam specified impurity B [EP]
    • Z2831686769
    • SCHEMBL11602829
    • 4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1lambda6,2-benzothiazine-3-carboxamide
    • Q27272814
    • 4-Hydroxy-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide1,1-dioxide
    • 4-Hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; Piroxicam Imp. B (EP); Piroxicam Impurity B
    • Piroxicam specified impurity B
    • Piroxicam EP Impurity B
    • 4-hydroxy-1,1-dioxo-N-(pyridin-2-yl)-2H-1lambda6,2-benzothiazine-3-carboxamide
    • PIROXICAM IMPURITY B [EP IMPURITY]
    • EN300-393365
    • 9O66304CXP
    • UNII-9O66304CXP
    • AT37712
    • DTXCID60138595
    • 4-Hydroxy-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
    • インチ: InChI=1S/C14H11N3O4S/c18-13-9-5-1-2-6-10(9)22(20,21)17-12(13)14(19)16-11-7-3-4-8-15-11/h1-8,17-18H,(H,15,16,19)
    • InChIKey: XRXYFCIBSPQECM-UHFFFAOYSA-N
    • ほほえんだ: c1ccc2c(c1)C(=C(NS2(=O)=O)C(=O)Nc3ccccn3)O

計算された属性

  • せいみつぶんしりょう: 317.047027g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.9
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 317.047027g/mol
  • 単一同位体質量: 317.047027g/mol
  • 水素結合トポロジー分子極性表面積: 117Ų
  • 重原子数: 22
  • 複雑さ: 581
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.611±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 224°C(ぶんかい)
  • ふってん: Not available
  • フラッシュポイント: Not available
  • 屈折率: 1.727
  • ようかいど: 極微溶性(0.54 g/l)(25ºC)、
  • PSA: 120.26000
  • LogP: 3.29790
  • じょうきあつ: Not available

Desmethyl Piroxicam (Piroxicam Impurity B) セキュリティ情報

Desmethyl Piroxicam (Piroxicam Impurity B) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-393365-0.1g
4-hydroxy-1,1-dioxo-N-(pyridin-2-yl)-2H-1lambda6,2-benzothiazine-3-carboxamide
65897-46-3 95%
0.1g
$457.0 2023-05-29
TRC
D292185-10mg
Desmethyl Piroxicam (Piroxicam Impurity B)
65897-46-3
10mg
$ 155.00 2023-02-02
TRC
D292185-5mg
Desmethyl Piroxicam (Piroxicam Impurity B)
65897-46-3
5mg
$ 138.00 2023-09-08
TRC
D292185-25mg
Desmethyl Piroxicam (Piroxicam Impurity B)
65897-46-3
25mg
$ 603.00 2023-09-08
Biosynth
IH21308-10 mg
4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide
65897-46-3
10mg
$220.00 2023-01-04
Enamine
EN300-393365-1.0g
4-hydroxy-1,1-dioxo-N-(pyridin-2-yl)-2H-1lambda6,2-benzothiazine-3-carboxamide
65897-46-3 95%
1g
$1315.0 2023-05-29
Enamine
EN300-393365-5.0g
4-hydroxy-1,1-dioxo-N-(pyridin-2-yl)-2H-1lambda6,2-benzothiazine-3-carboxamide
65897-46-3 95%
5g
$3812.0 2023-05-29
Biosynth
IH21308-25 mg
4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide
65897-46-3
25mg
$357.50 2023-01-04
Aaron
AR006NBR-50mg
Desmethyl Piroxicam (Piroxicam Impurity B)
65897-46-3 95%
50mg
$446.00 2023-12-13
Aaron
AR006NBR-500mg
Desmethyl Piroxicam (Piroxicam Impurity B)
65897-46-3 95%
500mg
$1435.00 2023-12-13

Desmethyl Piroxicam (Piroxicam Impurity B) 関連文献

Desmethyl Piroxicam (Piroxicam Impurity B)に関する追加情報

Desmethyl Piroxicam (Piroxicam Impurity B): A Comprehensive Overview

Desmethyl Piroxicam, also referred to as Piroxicam Impurity B, is a compound with the CAS number 65897-46-3. This substance is closely related to piroxicam, a well-known nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. However, Desmethyl Piroxicam stands out as an impurity that arises during the synthesis or degradation of piroxicam. Understanding its properties, synthesis, and implications is crucial for ensuring the quality and safety of pharmaceutical products.

The chemical structure of Desmethyl Piroxicam is derived from piroxicam through the removal of a methyl group, which significantly alters its pharmacokinetic and pharmacodynamic profiles. This structural modification impacts its solubility, bioavailability, and metabolic pathways. Recent studies have highlighted the importance of identifying and quantifying such impurities to maintain therapeutic efficacy and minimize potential adverse effects. For instance, research published in the *Journal of Pharmaceutical Analysis* emphasizes the need for robust analytical methods to detect Desmethyl Piroxicam at trace levels in pharmaceutical formulations.

From a pharmacological perspective, Desmethyl Piroxicam exhibits reduced anti-inflammatory activity compared to piroxicam. However, its presence as an impurity can still pose risks, particularly in sensitive patient populations. A 2023 study in *Pharmaceutical Research* explored the toxicological effects of Desmethyl Piroxicam on human liver cells, revealing potential hepatotoxicity at higher concentrations. These findings underscore the importance of strict quality control measures during drug manufacturing to limit impurity levels.

The synthesis of Desmethyl Piroxicam typically involves intermediate steps during the production of piroxicam. Researchers have developed various methods to optimize the synthesis process and minimize impurity formation. For example, a 2022 article in *Organic Process Research & Development* introduced a novel catalytic system that significantly reduces the formation of Desmethyl Piroxicam by enhancing reaction selectivity. Such advancements not only improve product purity but also contribute to cost-effective manufacturing practices.

In terms of analytical characterization, modern techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to detect and quantify Desmethyl Piroxicam in pharmaceutical formulations. A recent study in *Analytical Chemistry* demonstrated the use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for precise determination of this impurity in complex matrices. These methods are essential for compliance with regulatory standards set by organizations like the United States Pharmacopeia (USP) and the European Pharmacopoeia.

Looking ahead, ongoing research is focused on understanding the long-term effects of Desmethyl Piroxicam exposure. Preclinical studies are investigating its potential genotoxicity and carcinogenicity using advanced in vitro and in vivo models. Additionally, efforts are being made to develop predictive models that can estimate impurity levels based on manufacturing parameters, enabling proactive quality control strategies.

In conclusion, Desmethyl Piroxicam (Piroxicam Impurity B) is a critical consideration in the production and quality assurance of piroxicam-based medications. Its presence as an impurity necessitates rigorous analytical testing and process optimization to ensure patient safety and therapeutic efficacy. As research continues to uncover new insights into its properties and behavior, the pharmaceutical industry will be better equipped to address challenges related to impurity management.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:65897-46-3)Desmethyl Piroxicam (Piroxicam Impurity B)
A963443
清らかである:99%
はかる:1g
価格 ($):1175.0